molecular formula C8H10N2 B3252834 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS No. 219834-79-4

1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3252834
CAS RN: 219834-79-4
M. Wt: 134.18 g/mol
InChI Key: XSDNNOKMBGISOS-UHFFFAOYSA-N
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Description

“1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are known for their broad spectrum of pharmacological properties .


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized using a post-Ugi modification strategy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis : An efficient synthesis method for 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride was developed using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation. This process is scalable for multigram production (Nechayev et al., 2013).

  • Novel Synthesis Routes : Novel synthesis routes for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines were developed using a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds, under mild conditions (Vilches-Herrera et al., 2013).

  • Antibacterial Activity : Some 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed in vitro antibacterial activity, indicating potential pharmaceutical applications (Toja et al., 1986).

Applications in Organic Chemistry and Materials Science

  • Synthesis of Novel Nitroxides : The synthesis of novel pyridine-annulated pyrrolidine nitroxides was achieved through a Grignard approach. This demonstrates its utility in creating complex organic molecules (Jayawardena, 2020).

  • Sulfonamide-Based Compounds : 1,3-Dioxopyrrolo[3,4-c]pyridines containing sulfonamide groups were synthesized, highlighting its versatility in creating bioactive molecules (Ikaunieks et al., 2015).

  • Optical and Electronic Properties : Pyridine derivatives, including 1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, were explored for their optical and diode characteristics, showing potential for application in electronics and photonics (Zedan et al., 2020).

Future Directions

The future directions for the research and development of “1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further exploration of their pharmacological properties, optimization of their synthesis process, and investigation of their potential applications in various fields such as medicine .

properties

IUPAC Name

1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDNNOKMBGISOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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